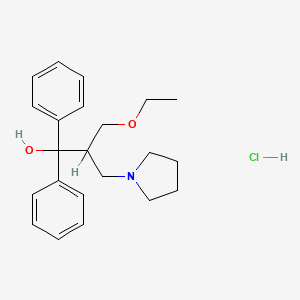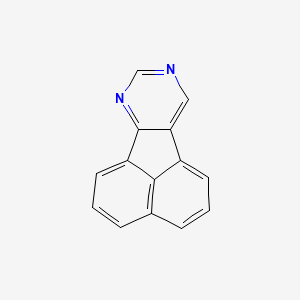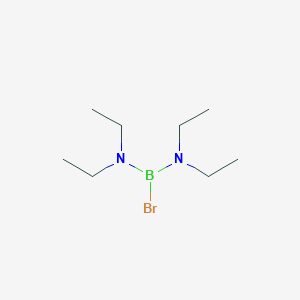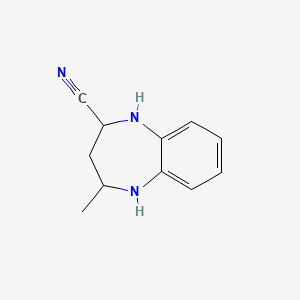
alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is a chemical compound with the molecular formula C23H32ClNO2 It is known for its unique structure, which includes a pyrrolidine ring, diphenyl groups, and an ethoxymethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha,alpha-diphenyl-beta-propiolactone with ethoxymethylamine, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Alpha,alpha-Diphenyl-beta-propiolactone: A related compound with a similar diphenyl structure but lacking the pyrrolidine ring.
Alpha,alpha-Diphenyl-beta-methyl-1-piperidinepropanol: Another similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is unique due to its specific combination of functional groups and ring structures
特性
CAS番号 |
27674-58-4 |
|---|---|
分子式 |
C22H30ClNO2 |
分子量 |
375.9 g/mol |
IUPAC名 |
2-(ethoxymethyl)-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-2-25-18-21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21,24H,2,9-10,15-18H2,1H3;1H |
InChIキー |
JMSMWXNOSRCIEH-UHFFFAOYSA-N |
正規SMILES |
CCOCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14678866.png)

![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)







